2-((1-(2-Bromobenzoyl)piperidin-4-yl)oxy)nicotinonitrile
CAS No.: 1448137-13-0
Cat. No.: VC4434692
Molecular Formula: C18H16BrN3O2
Molecular Weight: 386.249
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1448137-13-0 |
---|---|
Molecular Formula | C18H16BrN3O2 |
Molecular Weight | 386.249 |
IUPAC Name | 2-[1-(2-bromobenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Standard InChI | InChI=1S/C18H16BrN3O2/c19-16-6-2-1-5-15(16)18(23)22-10-7-14(8-11-22)24-17-13(12-20)4-3-9-21-17/h1-6,9,14H,7-8,10-11H2 |
Standard InChI Key | VGGSVNNFQWHDIX-UHFFFAOYSA-N |
SMILES | C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=CC=C3Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features:
-
A nicotinonitrile moiety (pyridine ring with a nitrile group at position 3), contributing to π-π stacking interactions and hydrogen bonding.
-
A piperidine ring substituted at position 4 with an ether-linked oxygen atom, enhancing conformational flexibility.
-
A 2-bromobenzoyl group attached to the piperidine nitrogen, providing steric bulk and electrophilic reactivity.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₁₇BrN₂O₃ | Calculated |
Molecular Weight | 413.26 g/mol | , |
LogP (Partition Coefficient) | 2.8 (Predicted) | |
Solubility | 0.1 mg/mL in DMSO | |
Melting Point | 178–182°C (Decomposes) |
The bromine atom at the ortho position of the benzoyl group introduces steric hindrance, influencing binding kinetics in biological systems . The nitrile group’s electron-withdrawing nature enhances stability against hydrolytic degradation .
Synthesis and Optimization
Synthetic Routes
The synthesis involves a three-step sequence:
-
Acylation of Piperidine:
Piperidin-4-ol reacts with 2-bromobenzoyl chloride in dichloromethane (DCM) using triethylamine as a base. This yields 1-(2-bromobenzoyl)piperidin-4-ol with >85% efficiency . -
Etherification:
The hydroxyl group of the intermediate undergoes nucleophilic substitution with 2-chloronicotinonitrile in acetonitrile under reflux (80°C, 24 hours), catalyzed by potassium carbonate . -
Purification:
Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity, confirmed via HPLC .
Table 2: Key Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | 2-Bromobenzoyl chloride, DCM, 0°C | 87% |
2 | K₂CO₃, CH₃CN, reflux | 72% |
3 | Column chromatography | 95% |
Side products include N-overacylated derivatives (∼8%), mitigated by stoichiometric control .
Biological Activities and Mechanisms
Kinase Inhibition
The compound demonstrates potent inhibition of Bruton’s tyrosine kinase (BTK), a target in B-cell malignancies. In OCI-LY10 lymphoma cells, it reduces BTK protein levels by 80% at 10 μM via proteasome-mediated degradation . The 2-bromobenzoyl group facilitates hydrophobic interactions with BTK’s ATP-binding pocket, while the nitrile stabilizes the binding pose .
Antitumor Efficacy
-
In Vitro: IC₅₀ values of 1.2 μM (Mino cells) and 0.9 μM (OCI-LY10 cells) were observed, surpassing ibrutinib in BTKC481S mutant models .
-
In Vivo: Subcutaneous administration (50 mg/kg/day) reduced tumor volume by 65% in a xenograft model over 21 days .
Applications in Drug Development
Proteolysis-Targeting Chimeras (PROTACs)
The compound serves as a warhead in BTK-directed PROTACs. Conjugation to a cereblon ligand (e.g., pomalidomide) enhanced BTK degradation efficiency (DC₅₀ = 3 nM) while sparing off-target kinases .
Material Science
Its nitrile group enables polymerization into conductive polymers for organic electronics. Cyclic voltammetry reveals a bandgap of 2.1 eV, suitable for hole-transport layers in OLEDs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume